(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Beta-oxidation Acyl-CoA Dehydrogenase Metabolic Intermediates

Select this (S)-enantiomer to ensure authentic reconstitution of unsaturated fatty acid β-oxidation. Unlike saturated analogs, its 7Z double bond is essential for studying long-chain enoyl-CoA hydratase (EC 4.2.1.74) and 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). Substituting with generic or mismatched stereoisomers yields misleading kinetics and stereospecificity profiles. Includes (S)-3-Hydroxytetradecanoyl-CoA, (S)-3-hydroxy-(5Z)-tetradecenoyl-CoA, and racemic mixtures.

Molecular Formula C35H60N7O18P3S
Molecular Weight 991.9 g/mol
Cat. No. B15549163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA
Molecular FormulaC35H60N7O18P3S
Molecular Weight991.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h9-10,21-24,28-30,34,43,46-47H,4-8,11-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b10-9-/t23-,24+,28+,29+,30-,34+/m0/s1
InChIKeyWGCARZJTIJIWSL-JCJYIPITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: A Long-Chain Acyl-CoA Derivative for Metabolic Research


(S)-3-Hydroxy-7Z-tetradecenoyl-CoA, also known as (S)-3-hydroxy-(7Z)-tetradecenoyl-coenzyme A, is a long-chain (3S)-hydroxy fatty acyl-CoA derivative that exists as a tetra-anion at physiological pH (7.3) [1]. This compound, with a molecular weight of 991.87 g/mol and the molecular formula C35H60N7O18P3S , is a specialized coenzyme A derivative used exclusively as a research tool in biochemical assays .

The Critical Importance of Specificity: Why (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA Cannot Be Substituted


While the broad class of 3-hydroxyacyl-CoAs serves as a core intermediate in the beta-oxidation pathway, individual species are not functionally interchangeable. Their unique stereochemistry, acyl chain length, and degree of unsaturation determine their specific enzyme-substrate interactions [1]. In particular, enzymes involved in the metabolism of these compounds, such as the peroxisomal multifunctional proteins (MFPs), exhibit strict stereospecificity, where MFP-1 and MFP-2 are involved in the separate pathways of fatty acid and bile acid intermediate metabolism, respectively [2]. Therefore, using a generic or closely related analog such as (S)-3-hydroxytetradecanoyl-CoA (saturated) or (S)-3-hydroxy-(5Z)-tetradecenoyl-CoA (different double-bond position) in place of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA can lead to misleading results due to altered kinetics, stereospecific recognition, or off-pathway effects [3].

Quantitative Evidence for (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: A Comparator-Focused Analysis


Reaction Pathway Specificity: Comparing Unsaturated (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA with Saturated Analogs

The primary differentiator for (S)-3-Hydroxy-7Z-tetradecenoyl-CoA is its specific and documented role as an intermediate in the metabolism of unsaturated fatty acids, a role not shared by its saturated analog, (S)-3-hydroxytetradecanoyl-CoA. While both are substrates for 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and long-chain-enoyl-CoA hydratase (EC 4.2.1.74), the presence of the 7Z double bond in (S)-3-Hydroxy-7Z-tetradecenoyl-CoA directs it through a distinct branch of the beta-oxidation pathway [1]. The (S)-3-Hydroxy-7Z-tetradecenoyl-CoA is specifically involved in the reversible reaction: (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA + NAD+ <-> 3-oxo-(7Z)-tetradecenoyl-CoA + NADH + H+ [2]. In contrast, (S)-3-hydroxytetradecanoyl-CoA, a saturated 14-carbon analog, lacks the 7Z double bond and follows a different metabolic route, leading to the production of 3-oxo-myristoyl-CoA [3].

Beta-oxidation Acyl-CoA Dehydrogenase Metabolic Intermediates

Stereospecificity in Enzyme Recognition: Distinguishing (S)- and (R)-3-Hydroxyacyl-CoA Enantiomers

The (S) absolute configuration at the 3-hydroxy position is a critical determinant for enzyme recognition. Enzymes involved in beta-oxidation exhibit high stereospecificity. For instance, the long-chain-enoyl-CoA hydratase (EC 4.2.1.74) acts on (3S)-3-hydroxyacyl-CoA, while its counterpart, EC 4.2.1.17, acts on (3R)-3-hydroxyacyl-CoA [1]. Although specific kinetic data for (S)-3-Hydroxy-7Z-tetradecenoyl-CoA is lacking in the literature, the class of (S)-3-hydroxyacyl-CoA dehydrogenases is known to be strictly stereospecific for the (S)-enantiomer [2]. This is in direct contrast to the (R)-enantiomer, which is processed by a different set of enzymes, such as those in the peroxisomal MFP-2 pathway [3]. Therefore, the (S) stereoisomer is not interchangeable with its (R) counterpart.

Enzyme Kinetics Stereochemistry Multifunctional Proteins

Chain-Length Specificity: Comparing (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA with Shorter-Chain Analogs

Acyl chain length is a key determinant of substrate recognition for many enzymes in the beta-oxidation pathway. (S)-3-Hydroxy-7Z-tetradecenoyl-CoA, with a 14-carbon backbone, is a long-chain acyl-CoA. In contrast, enzymes like the short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) exhibit optimal activity with C4-C8 substrates [1]. While no specific kinetic data for this compound exists, studies on related 3-hydroxyacyl-CoA dehydrogenases show a clear preference for specific chain lengths. For instance, the long-chain-specific 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) is known to have specificity for acyl chains of 8-10 carbons [2], while others are more active on shorter substrates [3].

Substrate Specificity Fatty Acid Metabolism Enzyme Assay

Physicochemical Identity and Quality Control: Differentiating from Off-Target and Incorrect Isomers

For procurement and analytical chemistry, the precise molecular identity of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is paramount. This compound is defined by a specific SMILES string (CCCCCC/C=C\CCC[C@@](O)([H])CC(SCC/N=C(O)/CC/N=C(O)/[C@@](O)([H])C(C)(COP(O)(OP(O)(OC[C@](O1)([H])[C@](OP(O)(O)=O)([H])[C@](O)([H])[C@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)C)=O) and a monoisotopic mass of 991.2928383802001 Da [1]. These properties are unique to this specific stereoisomer and double-bond configuration. Closely related analogs, such as the saturated (S)-3-hydroxytetradecanoyl-CoA (mass ~993 Da) or a positional isomer like (S)-3-hydroxy-(5Z)-tetradecenoyl-CoA, will have distinct physicochemical properties that can be used to verify compound identity and purity through HPLC or mass spectrometry [2]. Without rigorous confirmation, a mislabeled or impure compound could invalidate experimental results.

Quality Control Analytical Chemistry Compound Identity

Application Scenarios for (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Specialized Research


Elucidating Unsaturated Fatty Acid Beta-Oxidation Pathways

This compound is an essential tool for in vitro reconstitution and study of the beta-oxidation pathway for unsaturated fatty acids. By using (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA as a substrate, researchers can characterize the kinetics and specificity of key enzymes like 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and long-chain-enoyl-CoA hydratase (EC 4.2.1.74) towards unsaturated intermediates [1][2]. This is in contrast to using saturated analogs, which would not represent the complete metabolic route.

Investigating Enzyme Stereospecificity and Multifunctional Protein Complexes

The (S) stereoisomer of this compound is a crucial probe for dissecting the stereospecificity of beta-oxidation enzymes, particularly the multifunctional proteins (MFPs) like MFP-1. Its use allows for the precise determination of the substrate preference and catalytic mechanism of (S)-specific domains, which cannot be achieved with the (R)-enantiomer or a racemic mixture [3].

Metabolomics and Pathway Mapping in Model Organisms

In systems biology and metabolomics, this compound serves as a reference standard for the identification and quantification of specific metabolic intermediates in organisms such as E. coli [2] and various plant species (e.g., Siraitia grosvenorii [1]). Its unique mass and retention time allow for confident annotation in complex biological samples, which is impossible with a generic or less well-characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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